molecular formula C23H23NO7 B11149294 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine

Cat. No.: B11149294
M. Wt: 425.4 g/mol
InChI Key: OJHFRIXGYNNJQJ-KRWDZBQOSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine involves its interaction with specific molecular targets. The coumarin moiety can intercalate with DNA or inhibit enzymes by binding to their active sites. The phenylalanine residue may enhance the compound’s binding affinity to proteins or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-phenylalanine is unique due to the presence of the phenylalanine residue, which may confer additional biological activity compared to other similar compounds. The specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23NO7

Molecular Weight

425.4 g/mol

IUPAC Name

(2S)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO7/c1-13-16(23(28)31-19-11-15(29-2)10-18(30-3)21(13)19)12-20(25)24-17(22(26)27)9-14-7-5-4-6-8-14/h4-8,10-11,17H,9,12H2,1-3H3,(H,24,25)(H,26,27)/t17-/m0/s1

InChI Key

OJHFRIXGYNNJQJ-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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